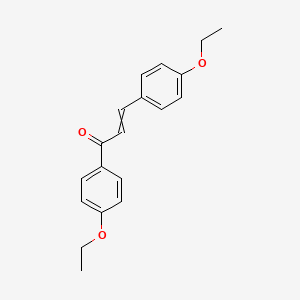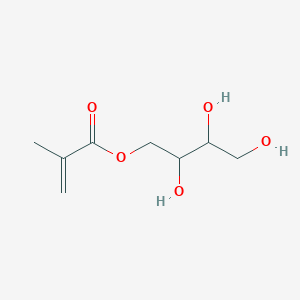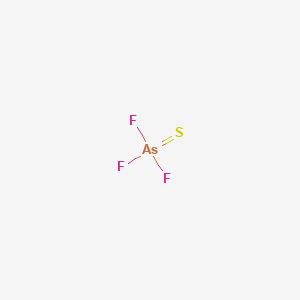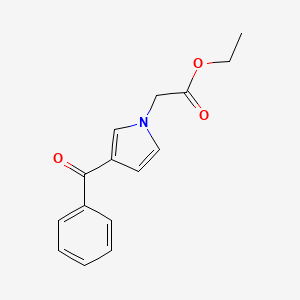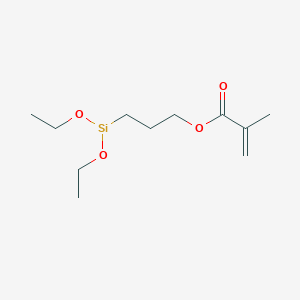
3-Methacryloxypropyldiethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is an organosilicon compound that features both a silane and a methacrylate group. This dual functionality makes it a valuable compound in various fields, including materials science and polymer chemistry. The presence of the silane group allows for strong adhesion to inorganic substrates, while the methacrylate group enables polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE typically involves the reaction of 3-chloropropyltriethoxysilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE undergoes various types of chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis and Condensation: The silane group can hydrolyze in the presence of water, followed by condensation to form siloxane bonds.
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis and Condensation: Acidic or basic catalysts can be used to accelerate the hydrolysis and condensation reactions.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Polymers: Formed through the polymerization of the methacrylate group.
Siloxanes: Formed through the hydrolysis and condensation of the silane group.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Polymer Chemistry: Utilized in the synthesis of hybrid materials with enhanced mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Employed in the production of adhesives, sealants, and coatings with improved durability and performance.
Mecanismo De Acción
The mechanism of action of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE involves the interaction of its functional groups with various substrates. The silane group can form strong covalent bonds with inorganic surfaces through hydrolysis and condensation reactions, while the methacrylate group can undergo polymerization to form cross-linked networks. These interactions enhance the mechanical properties and adhesion of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyl trimethoxysilane
- 3-(Methacryloyloxy)propyl triethoxysilane
Uniqueness
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is unique due to its combination of ethoxy groups and a methacrylate group. This combination provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. The ethoxy groups offer better compatibility with organic solvents compared to methoxy groups, which can be advantageous in certain formulations.
Propiedades
Fórmula molecular |
C11H21O4Si |
|---|---|
Peso molecular |
245.37 g/mol |
InChI |
InChI=1S/C11H21O4Si/c1-5-14-16(15-6-2)9-7-8-13-11(12)10(3)4/h3,5-9H2,1-2,4H3 |
Clave InChI |
XHSFCQLXIOUNIC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC(=O)C(=C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


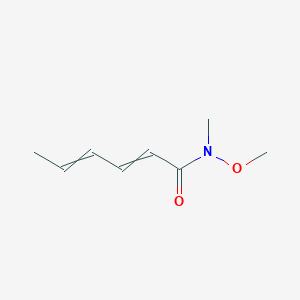
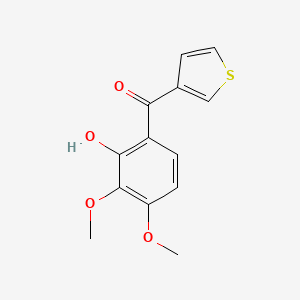
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
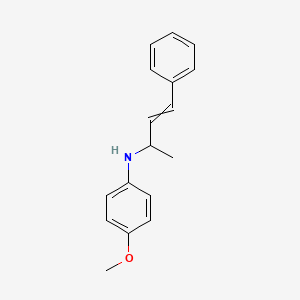
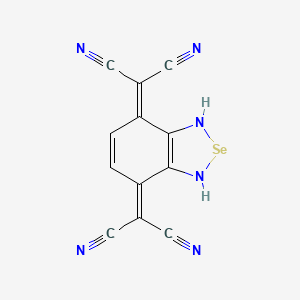
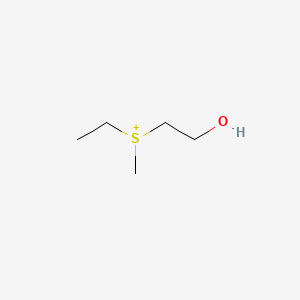
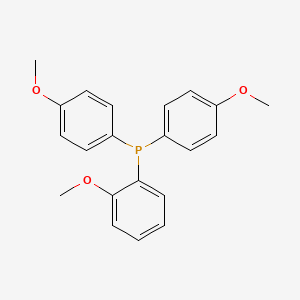
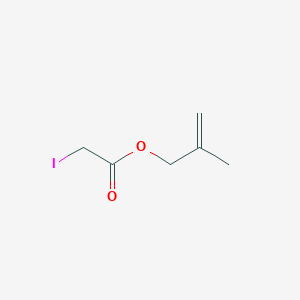
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
